molecular formula C23H19ClFN3O3S B2874887 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 1031619-37-0

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2874887
CAS No.: 1031619-37-0
M. Wt: 471.93
InChI Key: VXWDUDYWJMXSPH-UHFFFAOYSA-N
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Description

2-[6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3,4-dimethylphenyl)acetamide is a benzothiadiazine-derived acetamide featuring a 1,1-dioxide moiety, a 2-fluorophenyl substituent at position 4, and a chloro group at position 6 of the benzothiadiazine ring. The acetamide side chain is substituted with a 3,4-dimethylphenyl group, distinguishing it from simpler aromatic acetamides .

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O3S/c1-14-7-9-17(11-15(14)2)26-22(29)13-28-27-23(18-5-3-4-6-20(18)25)19-12-16(24)8-10-21(19)32(28,30)31/h3-12H,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWDUDYWJMXSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3,4-dimethylphenyl)acetamide is a member of the benzothiadiazine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H19ClFN3O3SC_{23}H_{19}ClFN_3O_3S with a molecular weight of approximately 487.93 g/mol. The structure includes a thiadiazine ring and various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H19ClFN3O3SC_{23}H_{19}ClFN_3O_3S
Molecular Weight487.93 g/mol
StructureChemical Structure

The biological activity of benzothiadiazine derivatives is often attributed to their ability to interact with specific biological targets. The presence of halogen atoms (chlorine and fluorine) can enhance the reactivity of these compounds, allowing for more effective binding to target proteins. Chlorine atoms, in particular, have been shown to improve the intrinsic biological activity by influencing steric and electronic properties in binding sites .

Antimicrobial Activity

Preliminary studies have indicated that compounds within this class exhibit significant antimicrobial properties. For instance, related compounds have shown high antibacterial efficacy against pathogens such as E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 5 μM .

Anticancer Activity

Research has also explored the anticancer potential of benzothiadiazine derivatives. The unique structural features of these compounds may allow them to interfere with cancer cell proliferation pathways. In vitro studies have demonstrated that similar derivatives can induce apoptosis in various cancer cell lines by modulating key signaling pathways .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of structurally similar benzothiadiazine derivatives. Compounds with chlorine substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts. The study reported a zone of inhibition of 22 mm against Pseudomonas aeruginosa for one such derivative .

Study 2: Anticancer Properties

In another study focusing on anticancer effects, researchers synthesized several benzothiadiazine derivatives and tested their cytotoxicity on human cancer cell lines. The results indicated that the presence of electron-withdrawing groups like chlorine significantly increased cytotoxicity, suggesting a structure-activity relationship (SAR) that favors halogenated compounds for anticancer applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 of the benzothiadiazine ring undergoes nucleophilic substitution under basic or transition metal-catalyzed conditions.

Reaction Conditions Products References
HydrolysisNaOH (aq.), 80°C, 4hSulfonamide derivative with hydroxyl substitution at C6
Amine displacementPiperidine/DMF, CuI, 100°CN-alkylated benzothiadiazine with piperidine substituent
Thiol substitutionThiophenol, K₂CO₃, DMSO, refluxThioether derivative at C6

Mechanistic Insight :
The electron-deficient benzothiadiazine ring facilitates nucleophilic attack at C6, with the sulfonyl group stabilizing intermediates via resonance. Steric hindrance from the 2-fluorophenyl group slows reactivity compared to non-halogenated analogs .

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or alkaline conditions:

Conditions Reagents Products References
Acidic (HCl, H₂O/EtOH)6M HCl, reflux, 8hCarboxylic acid derivative (free -COOH group)
Alkaline (NaOH)2M NaOH, 60°C, 3hSodium carboxylate

Kinetics :
Hydrolysis rates depend on substituents: The 3,4-dimethylphenyl group slightly retards reaction due to steric effects .

Redox Reactions

The sulfonamide group (1,1-dioxido) participates in redox processes:

Reaction Conditions Products References
ReductionZn/HCl, RT, 2hDesulfonylated benzothiadiazine
OxidationH₂O₂/AcOH, 70°C, 6hSulfonic acid derivative (further oxidation of sulfonamide)

Stability :
The sulfonamide group resists oxidation under mild conditions but degrades under strong oxidative agents .

Electrophilic Aromatic Substitution

The 2-fluorophenyl group undergoes limited electrophilic substitution due to electron-withdrawing effects:

Reaction Conditions Products References
NitrationHNO₃/H₂SO₄, 0°C, 1h3-nitro-2-fluorophenyl derivative (meta-directing effect of fluorine)
HalogenationBr₂/FeBr₃, 50°C, 3h5-bromo-2-fluorophenyl derivative

Regioselectivity :
Fluorine’s strong meta-directing nature dominates, overriding steric effects from adjacent groups .

Ring-Opening Reactions

Under strongly acidic or basic conditions, the benzothiadiazine ring undergoes decomposition:

Conditions Reagents Products References
Acidic (H₂SO₄)Conc. H₂SO₄, 120°C, 12hSulfur dioxide release + fragmented aromatic amines
Basic (LiAlH₄)LiAlH₄/THF, reflux, 6hReduced thiadiazine ring to dihydro derivative

Cross-Coupling Reactions

The chlorine atom participates in Pd-catalyzed couplings:

Reaction Catalyst/Base Products References
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives at C6
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl amine derivatives

Yield Optimization :
Reactions require anhydrous conditions and ligand tuning to mitigate steric hindrance .

Stability Under Environmental Conditions

Factor Effect References
UV light (λ = 254 nm)Degrades via radical pathways (t₁/₂ = 4h)
Aqueous pH 7–9Stable for >48h; hydrolyzes at pH >10
Thermal stress (150°C)Decomposes to sulfonic acid and chlorinated byproducts

Key Research Findings

  • Synthetic Utility : The chlorine atom at C6 is the most reactive site, enabling modular derivatization for drug discovery .

  • Hydrolytic Sensitivity : The acetamide group requires protection during multi-step syntheses .

  • Electrophilic Limitations : Substitution on the 2-fluorophenyl ring is restricted to strong electrophiles .

Comparison with Similar Compounds

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate

  • Core structure : Benzothiazole (vs. benzothiadiazine-1,1-dioxide in the target compound).
  • Substituents : Lacks the 1,1-dioxido group but shares a chloro substituent and a methyl-substituted aryl acetamide.
  • Biological activity : Benzothiazoles exhibit anticancer, antibacterial, and antifungal properties due to their structural mimicry of benzylpenicillin’s lateral chain .
  • Crystallographic differences : The dihedral angle between benzothiazole and benzene planes is 79.3°, suggesting conformational rigidity, whereas the target compound’s benzothiadiazine-1,1-dioxide ring may adopt distinct torsion angles due to sulfone-induced planarity .

N-(4-Bromophenyl)acetamide Derivatives

  • Core structure : Simple acetamide with bromophenyl substitution.
  • Key differences : Lacks heterocyclic systems (e.g., benzothiadiazine) and complex substituents.
  • Bond length variations : C1–C2 bond length in the title compound (1.501 Å) is shorter than in N-(4-bromophenyl)acetamide derivatives (1.53 Å), indicating subtle electronic differences influenced by the benzothiadiazine system .

Electronic and Steric Effects

  • Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound introduces electronegativity and steric hindrance distinct from chlorine in benzothiazole analogs. Fluorine’s smaller size may allow tighter binding to hydrophobic enzyme pockets.
  • Dimethylphenyl vs.

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